molecular formula C19H20N4O2 B2739242 N-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 887223-55-4

N-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2739242
CAS No.: 887223-55-4
M. Wt: 336.395
InChI Key: PGLKAMXIWFPIQD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-8-7-9-15(13(12)2)20-19(24)18-14(3)23(22-21-18)16-10-5-6-11-17(16)25-4/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLKAMXIWFPIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1359104-91-8) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N5O3C_{24}H_{25}N_{5}O_{3}, with a molecular weight of 431.5 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H25N5O3
Molecular Weight431.5 g/mol
CAS Number1359104-91-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Neuroprotective Effects : In studies involving neurotoxicity models (e.g., Aβ-induced SH-SY5Y cells), the compound demonstrated significant neuroprotective properties. It inhibited the aggregation of amyloid-beta peptides and reduced reactive oxygen species (ROS) generation .
  • Anti-inflammatory Activity : The compound exhibited anti-inflammatory effects by blocking the NF-κB signaling pathway. This was evidenced by its ability to decrease nitric oxide (NO) production in cellular assays .

Biological Activity and Therapeutic Potential

Research has highlighted several areas where this compound shows promise:

  • Anticancer Activity : Preliminary studies indicate that derivatives of triazole compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have shown effectiveness against leukemia cell lines comparable to doxorubicin .
  • Cholinesterase Inhibition : Compounds within the triazole class have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) indicates that specific substitutions on the triazole ring enhance this inhibitory effect.
  • ADME Properties : Computational studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds, making them suitable candidates for drug development .

Case Studies

Several studies have documented the biological activity of triazole derivatives:

  • Neuroprotective Study : In a study involving scopolamine-induced memory impairment in mice, administration of a similar triazole derivative resulted in significant improvements in cognitive function .
  • Antiproliferative Study : A series of synthesized triazole compounds showed notable antiproliferative activity against multiple cancer cell lines. The most active compounds were further analyzed for their mechanisms of action using molecular docking studies .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₉H₂₀N₄O₂
  • Molecular Weight : 336.395 g/mol
  • Key Features :
    • A triazole-4-carboxamide core substituted with a 5-methyl group.
    • A 2-methoxyphenyl group at the 1-position of the triazole ring, introducing electron-withdrawing resonance effects.
    • An N-(2,3-dimethylphenyl) amide substituent, contributing steric bulk and lipophilicity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name R1 (Triazole Substituent) R2 (Amide Substituent) Molecular Weight Key Features Reference
Target Compound 2-Methoxyphenyl 2,3-Dimethylphenyl 336.395 Methoxy (electron-withdrawing), dimethyl (steric hindrance)
3l () 2,3-Dimethylphenyl Quinolin-2-yl - Bulky quinoline group (π-π interactions)
E141-0655 () 3-Chloro-2-methylphenyl 2,3-Dimethylphenyl 354.84 Chloro (halogen bonding potential)
47k () 2-Methoxyethyl 4-(Diethylamino)phenyl - Aliphatic chain, basic diethylamino group
CymitQuimica Compound () 3,4-Dimethylphenyl 2,4-Dimethoxyphenyl - Dual methoxy groups (enhanced solubility)

Key Observations :

Substituent Electronic Effects: The target compound’s 2-methoxyphenyl group introduces resonance electron withdrawal, which may enhance stability and polar interactions compared to alkyl-substituted analogs (e.g., 3l in ).

Steric and Conformational Effects :

  • The 2,3-dimethylphenyl group on the amide nitrogen creates steric hindrance, which could limit rotational freedom and influence binding pocket accessibility. This contrasts with compounds like 47k , which feature a flexible 2-methoxyethyl group at R1 .

Biological Activity Implications: Compounds in (e.g., 3l, 3m) were synthesized as Wnt/β-catenin pathway inhibitors, suggesting that the triazole-carboxamide scaffold has relevance in metabolic regulation. The target compound’s methoxy and dimethyl groups may modulate potency or selectivity compared to these analogs .

Physicochemical Properties

  • Solubility :

    • The methoxy group in the target compound improves water solubility compared to purely alkyl-substituted analogs (e.g., 3l). However, the 2,3-dimethylphenyl group increases lipophilicity, which may reduce bioavailability .
    • Chlorinated analogs (e.g., E141-0655) exhibit higher molecular weights and logP values, further reducing solubility .
  • Metabolic Stability :

    • Methoxy groups are generally resistant to oxidative metabolism, whereas methyl groups may undergo demethylation. This could render the target compound more stable than analogs with labile substituents .

Q & A

Q. Q1. What are the key synthetic pathways for synthesizing N-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

A1. The synthesis typically involves:

Condensation reactions : Aryl isocyanides and substituted anilines are condensed under basic conditions (e.g., K₂CO₃ in DMF) to form carboximidoyl chloride intermediates .

Cyclization : Sodium azide or copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the triazole core .

Functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or palladium-catalyzed coupling.
Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), High-Resolution Mass Spectrometry (HRMS), and Thin-Layer Chromatography (TLC) are critical for verifying purity and structure .

Q. Q2. How is the molecular structure of this triazole derivative validated?

A2. Structural validation relies on:

  • Single-crystal X-ray diffraction (SCXRD) : SHELXL refinement (via SHELX software) resolves bond lengths, angles, and torsion angles, confirming substituent orientation .
  • Computational chemistry : Density Functional Theory (DFT) calculations align with experimental data (e.g., bond lengths within ±0.02 Å) .
    Example structural data :
ParameterValue (Experimental)DFT-PredictedSource
C-N bond length1.34 Å1.33 Å
Dihedral angle12.5°13.1°

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in bioactivity data for structurally similar triazole derivatives?

A3. Contradictions often arise from:

  • Solubility variations : Low aqueous solubility (e.g., <0.1 mg/mL) may reduce bioavailability, leading to false-negative results in cell-based assays .
  • Experimental design : Use standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations ≤1%) to minimize artifacts .
    Methodology :

Comparative SAR analysis : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with IC₅₀ values across analogs .

Metabolic stability assays : Liver microsome studies identify degradation pathways that may mask activity .

Q. Q4. What advanced techniques are recommended for studying this compound’s interaction with biological targets?

A4. Key approaches include:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to enzymes like cytochrome P450 or kinases .
  • Molecular Dynamics (MD) simulations : Predicts binding modes and residence times (e.g., >100 ns trajectories) .
  • Cryo-EM : Resolves ternary complexes (e.g., compound-enzyme-cofactor) at near-atomic resolution .
    Example SPR data :
TargetKD (nM)Residence Time (s)Source
EGFR kinase45 ± 3120 ± 10
CYP3A4>1000N/A

Q. Q5. How can crystallographic refinement improve mechanistic understanding of this compound?

A5. SHELXL (via WinGX suite) refines anisotropic displacement parameters (ADPs) to:

Identify disorder : Resolve overlapping electron density (e.g., methoxy group rotamers) .

Validate hydrogen bonding : O–H···N interactions (2.8–3.2 Å) stabilize ligand-receptor complexes .
Workflow :

  • Data collection: High-resolution (<1.0 Å) synchrotron data.
  • Refinement: SHELXL’s TWIN/BASF commands for twinned crystals .

Q. Q6. What strategies mitigate low solubility in in vivo studies?

A6. Strategies include:

  • Co-solvent systems : PEG-400/water mixtures enhance solubility (e.g., 5 mg/mL vs. 0.2 mg/mL in water) .
  • Prodrug design : Phosphate ester derivatives improve bioavailability (e.g., 3-fold increase in AUC) .
    Analytical validation : Dynamic Light Scattering (DLS) confirms nanoparticle formulation stability (PDI <0.2) .

Methodological Best Practices

Q. Q7. How should researchers design dose-response experiments to account for metabolic interference?

A7. Protocol:

Pre-incubation : Treat liver microsomes with test compound (1–100 µM) for 30 min .

LC-MS/MS monitoring : Quantify parent compound and metabolites (e.g., demethylated derivatives) .

CYP inhibition assays : Use fluorogenic substrates (e.g., Vivid® kits) to identify off-target effects .

Q. Q8. What computational tools are essential for SAR studies?

A8. Tools include:

  • Schrödinger Suite : Glide docking (XP mode) predicts binding poses with RMSD <2.0 Å .
  • ADMET Predictor : Estimates logP (2.5–3.5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and hERG liability .

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